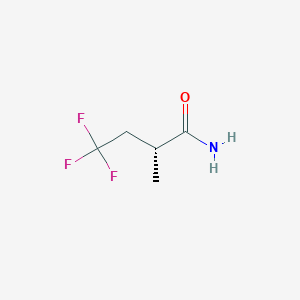

(2R)-4,4,4-trifluoro-2-methylbutanamide

Description

Significance of Fluorine in Stereoselective Organic Synthesis

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. nih.gov The high electronegativity of fluorine, the second most electronegative element, can alter the electron distribution within a molecule, impacting its acidity, basicity, and reactivity. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the half-life of a drug candidate. mdpi.com In the realm of stereoselective synthesis, the presence of fluorine can influence the conformational preferences of a molecule, which can be exploited to control the stereochemical outcome of a reaction. nih.gov The stereoselective synthesis of fluorinated compounds is of great interest to organic chemists as it allows for the creation of structurally diverse molecules with potentially novel biological activities. rsc.org

The trifluoromethyl group (CF3) is a particularly important fluorine-containing moiety in medicinal chemistry. Its presence can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The CF3 group is also a bioisostere of the methyl group, but with a much larger steric footprint and different electronic properties. This allows chemists to fine-tune the biological activity of a molecule by replacing a methyl group with a trifluoromethyl group.

Overview of Chiral Amides as Privileged Scaffolds in Chemical Research

Chiral amides are a class of organic compounds that feature a stereogenic center and an amide functional group. They are considered "privileged scaffolds" in chemical research because they are frequently found in a wide variety of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov The amide bond is a key structural feature of peptides and proteins, and as such, chiral amides often mimic the structure of these biomolecules and can interact with their biological targets. nih.gov

The synthesis of chiral amides in an enantiomerically pure form is a major focus of organic synthesis. acs.org A variety of methods have been developed for this purpose, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. rsc.orgrsc.org The development of new and efficient methods for the synthesis of chiral amides is an active area of research, driven by the continued demand for these important compounds in drug discovery and other areas of chemical research. acs.org

Research Context of (2R)-4,4,4-trifluoro-2-methylbutanamide within Fluorinated Chirality

This compound is a chiral molecule that incorporates both a stereogenic center and a trifluoromethyl group. This combination of structural features makes it a molecule of significant interest within the field of fluorinated chirality. The trifluoromethyl group is expected to impart unique properties to the molecule, such as increased lipophilicity and metabolic stability, while the chiral center provides the potential for stereospecific interactions with biological targets. nih.gov

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the structurally related precursor, (2R)-4,4,4-trifluoro-2-methylbutanoic acid, is commercially available, suggesting its utility as a building block in the synthesis of more complex molecules. biosynth.com General synthetic routes to amides from carboxylic acids are well-established, typically involving the activation of the carboxylic acid followed by reaction with ammonia (B1221849) or an amine. youtube.comyoutube.com

The research context for this compound can be inferred from studies on analogous structures. Chiral fluorinated building blocks are highly sought after in medicinal chemistry for the development of new therapeutic agents. nih.gov The butanamide scaffold itself is a common feature in many pharmaceutical compounds. Therefore, this compound represents a valuable, yet to be fully explored, building block for the synthesis of novel, biologically active molecules. Its potential applications could span a range of therapeutic areas, leveraging the combined benefits of its chiral nature and the presence of the trifluoromethyl group.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H8F3NO |

| Molecular Weight | 155.12 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CC(CC(F)(F)F)C(=O)N |

| Chirality | (R) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

917918-99-1 |

|---|---|

Molecular Formula |

C5H8F3NO |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

(2R)-4,4,4-trifluoro-2-methylbutanamide |

InChI |

InChI=1S/C5H8F3NO/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H2,9,10)/t3-/m1/s1 |

InChI Key |

CSVKEFBFKJBWND-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CC(F)(F)F)C(=O)N |

Canonical SMILES |

CC(CC(F)(F)F)C(=O)N |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization in Chiral Fluorinated Butanamide Research

Stereochemical Elucidation Techniques

Determining the three-dimensional arrangement of atoms is critical for chiral molecules, as different enantiomers can exhibit varied biological activities. The following techniques are instrumental in the stereochemical elucidation of chiral fluorinated butanamides.

X-ray Crystallography for Absolute Stereochemistry Assignment

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.

For chiral fluorinated amides, obtaining a crystal suitable for X-ray diffraction can be challenging. However, when successful, the resulting crystallographic data is unambiguous. For instance, in studies of related Nα-aroyl-N-aryl-phenylalanine amides, X-ray crystallography has been crucial in confirming the molecular structure and the conformation of amide groups. mdpi.com The process involves mounting a single crystal on a diffractometer and bombarding it with X-rays. The diffraction pattern is collected and analyzed to generate a structural model. The absolute configuration is typically determined using anomalous dispersion effects, often from the fluorine atoms or other heavy atoms present in the molecule or a derivative.

While no specific crystallographic data for (2R)-4,4,4-trifluoro-2-methylbutanamide is publicly available in databases such as the Cambridge Structural Database (CSD), the general methodology remains the gold standard for absolute stereochemical assignment in small molecule drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Enantiomeric Excess Determination (e.g., ¹H-NMR nOe analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and stereochemical analysis of chiral fluorinated butanamides in solution. Both ¹H and ¹⁹F NMR are particularly informative.

To determine the enantiomeric excess (ee), a chiral derivatizing agent (CDA) is often employed to convert the enantiomers into diastereomers. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. For amides, derivatization can be achieved by reacting with a chiral acid or isocyanate. The integration of the signals corresponding to each diastereomer provides the diastereomeric ratio (d.r.), which directly correlates to the enantiomeric excess of the original amide.

The presence of the trifluoromethyl group offers a unique handle for analysis using ¹⁹F NMR. huji.ac.il The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, often resulting in well-resolved signals with minimal background interference, making it an excellent probe for quantitative analysis. diva-portal.orgsigmaaldrich.com

Furthermore, Nuclear Overhauser Effect (nOe) analysis, a ¹H-NMR technique, is instrumental in determining the relative stereochemistry of the molecule. The nOe effect is observed between protons that are close in space, regardless of whether they are bonded. By irradiating a specific proton and observing which other protons show an enhanced signal, through-space proximities can be established, helping to elucidate the molecule's conformation and the relative orientation of substituents around a chiral center.

Illustrative ¹H and ¹⁹F NMR Data for a Related Trifluoromethylated Amide

| Proton (¹H) | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (amide) | 6.5 - 7.0 | broad singlet | - |

| CH (benzyl) | 7.2 - 7.4 | multiplet | - |

| CH₂ (benzyl) | 4.4 - 4.6 | doublet | ~6 |

| CH (chiral) | 2.8 - 3.0 | multiplet | - |

| CH₂ (adjacent to CF₃) | 2.4 - 2.6 | multiplet | - |

| CH₃ (methyl) | 1.2 - 1.4 | doublet | ~7 |

| Fluorine (¹⁹F) | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₃ | -65 to -75 | triplet | ~10 |

Chiral Chromatography for Enantiomeric Purity Assessment (GC, HPLC, SFC)

Chiral chromatography is the most widely used technique for separating enantiomers and determining their purity. This can be achieved using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Supercritical Fluid Chromatography (SFC).

Chiral GC: For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful tool. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Chiral HPLC: This is a very common method for the enantiomeric separation of a wide range of compounds. Similar to GC, it employs a CSP. Polysaccharide-based CSPs are particularly effective for a broad range of chiral molecules, including amides.

Chiral SFC: Supercritical Fluid Chromatography has emerged as a preferred technique for chiral separations in the pharmaceutical industry. chromatographyonline.comchromatographyonline.com It often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based and cyclodextrin-based CSPs are commonly used. chromatographyonline.com

The enantiomeric excess is determined by calculating the relative peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral SFC Separation Data for a Related Chiral Amide

The following table presents hypothetical chiral SFC separation data for this compound to illustrate a typical result.

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | CO₂ / Methanol (80:20) |

| Flow Rate | 2.0 mL/min |

| Temperature | 35 °C |

| Retention Time (R-enantiomer) | 4.5 min |

| Retention Time (S-enantiomer) | 5.2 min |

| Resolution (Rs) | > 1.5 |

Mass Spectrometry for Structural Confirmation (HRMS, EI-MS)

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule. This is essential for confirming the identity of a newly synthesized compound like this compound.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is like a fingerprint for the compound and can provide valuable structural information. For this compound, characteristic fragments would be expected from the loss of the trifluoromethyl group, the amide group, and other parts of the molecule.

Derivatization Strategies for Analytical Enhancement

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are better suited for a particular analytical technique. researchgate.netjfda-online.comsigmaaldrich.com

For chiral fluorinated butanamides, derivatization is often employed to improve their volatility for GC analysis or to enhance their detectability. For example, the amide proton can be reacted with a silylating agent to increase volatility.

A key application of derivatization in this context is for the determination of enantiomeric excess using a non-chiral chromatographic column. By reacting the racemic amide with a chiral derivatizing agent (e.g., a chiral acid chloride or isocyanate), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral column. Reagents such as (S,S)-N-trifluoroacetylproline anhydride (B1165640) have been used for the derivatization of chiral amines for GC analysis. nih.gov Similarly, fluorinated reagents like heptafluorobutyl chloroformate are used to derivatize amino acids for chiral GC-MS analysis. nih.gov

Mechanistic Investigations and Theoretical Chemistry of Chiral Fluorinated Butanamides

Reaction Mechanism Elucidation

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing reaction conditions and developing new synthetic methodologies. The following subsections explore key mechanistic aspects relevant to the formation and cleavage of the amide bond in fluorinated butanamides.

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool in modern organic synthesis. In the context of amidation, NHCs can facilitate the reaction between aldehydes and amines through a redox mechanism. While direct studies on (2R)-4,4,4-trifluoro-2-methylbutanamide are not extensively documented, the general mechanism of oxidative NHC catalysis provides a framework for understanding its potential synthesis. nih.gov

The catalytic cycle is proposed to initiate with the deprotonation of an NHC precursor to generate the active carbene. This nucleophilic NHC then attacks an aldehyde, forming a Breslow intermediate. nih.govresearchgate.net In a key oxidative step, this intermediate is converted into an acyl azolium species. This highly electrophilic intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and regeneration of the NHC catalyst. nih.gov The use of a redox-active NHC, such as one covalently linked to a quinone, can facilitate this internal oxidation process. nih.gov

A plausible mechanistic pathway for the NHC-catalyzed synthesis of amides is outlined below:

| Step | Description | Intermediate(s) |

| 1 | Deprotonation of the azolium salt precursor to generate the free N-heterocyclic carbene (NHC). | NHC |

| 2 | Nucleophilic attack of the NHC on an aldehyde to form the corresponding Breslow intermediate. | Breslow Intermediate |

| 3 | Oxidation of the Breslow intermediate to the highly electrophilic acyl azolium intermediate. | Acyl Azolium |

| 4 | Nucleophilic attack by the amine on the acyl azolium intermediate, forming a tetrahedral intermediate. | Tetrahedral Intermediate |

| 5 | Collapse of the tetrahedral intermediate to release the amide product and regenerate the NHC catalyst. | Amide Product, Regenerated NHC |

This table outlines a generalized mechanism for NHC-redox amidation.

The reactivity and structure of N-substituents on the NHC can significantly influence the catalytic process. nih.gov Furthermore, the presence of electron-withdrawing groups, such as the trifluoromethyl group in the butanamide backbone, can impact the electronic properties of the reactants and intermediates, thereby influencing reaction rates and yields.

The stability of the amide bond is a defining feature, yet its controlled cleavage is essential in many biological and chemical processes. nih.gov Studies on model compounds have revealed that intramolecular catalysis can significantly accelerate amide hydrolysis. For instance, the presence of neighboring functional groups, such as an amino and a carboxyl group, can lead to rapid amide bond cleavage under mild conditions. nih.gov

The mechanism often involves a rate-determining proton transfer step. nih.gov In systems with proximal acidic and basic groups, intramolecular general acid-base catalysis can facilitate the formation of a tetrahedral intermediate, which then collapses to cleave the amide bond. The specific positioning of these catalytic groups is critical for high efficiency. rsc.org For example, research on the hydrolysis of di-isopropylmaleamic acids demonstrated that a neighboring carboxyl group can act as a nucleophilic catalyst, but only when a specific structural relationship with the amide group is maintained. rsc.org

The cleavage of amide bonds can also be facilitated by metal complexes or radical-based methods. nih.govnih.gov For example, a system utilizing copper(II) bromide and Selectfluor has been shown to efficiently cleave tertiary amide bonds through a process involving radical abstraction of a benzylic hydrogen. nih.gov

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For catalytic amidation systems, these studies can help to elucidate the rate-determining step and optimize catalyst performance. Techniques such as monitoring reaction rates at different pH values can reveal the involvement of proton transfer in the rate-limiting step of a reaction. nih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of chiral molecules. cas.cn In the context of synthesizing chiral fluorinated amines, DKR of α-fluoro carbanions has been successfully employed. cas.cn This approach relies on the rapid equilibration of diastereomeric intermediates, with one diastereomer reacting faster than the other to form the desired product with high stereoselectivity. While this specific example pertains to β-fluoro amines, the principles of DKR are applicable to the synthesis of other chiral fluorinated compounds, including butanamides.

The rotational barrier around the amide C-N bond is a key kinetic parameter. Due to resonance, the amide bond has partial double-bond character, which restricts rotation. youtube.com The free energy barrier for this rotation is typically around 20 kcal/mol. youtube.com This restricted rotation can lead to the existence of E/Z isomers, which can have different reactivities and biological activities.

Computational Studies on Stereoselectivity and Reactivity

Theoretical chemistry provides invaluable tools for understanding and predicting the behavior of molecules at an atomic level. Computational methods are increasingly used to investigate reaction mechanisms, predict stereoselectivity, and analyze the conformational preferences of complex molecules like chiral fluorinated butanamides.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating electronic structure and reactivity. DFT calculations are widely used to map out potential energy surfaces for reactions, identify transition states, and calculate reaction barriers. This information is critical for understanding reaction mechanisms and predicting outcomes. chemrxiv.org

In the context of chiral fluorinated amides, DFT can be employed to:

Predict E/Z Selectivity: The restricted rotation around the C-N bond can lead to cis (Z) and trans (E) isomers. youtube.com DFT calculations can determine the relative energies of these isomers and the energy barrier for their interconversion, thereby predicting the dominant isomer under thermodynamic equilibrium. For most secondary amides, the trans isomer is sterically favored. youtube.com

Elucidate Reaction Pathways: DFT can model the entire course of a reaction, such as NHC-catalyzed amidation, from reactants to products. researchgate.net By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be identified. For instance, DFT studies have been used to investigate the mechanism of hydrodefluorination reactions involving radical intermediates. chemrxiv.org

Analyze Stereoselectivity: For reactions involving the creation of new stereocenters, DFT can be used to model the transition states leading to different stereoisomers. The calculated energy differences between these transition states can explain and predict the enantiomeric or diastereomeric excess observed experimentally.

| Computational Method | Basis Set | Application in Related Systems | Reference |

| B3LYP | 6-311++G(2d,2p) | Optimization of NHC-borane adduct structures. | nih.gov |

| PM3 | Not specified | Conformational analysis to find minimal energy conformers. | nih.gov |

| DFT | Not specified | Investigation of trazolum carbene-catalyzed annulation. | researchgate.net |

| DFT | Not specified | Mechanistic study of selective hydrodefluorination of trifluoromethylarenes. | chemrxiv.org |

This table summarizes DFT methods and basis sets used in computational studies of related chemical systems.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly powerful for exploring the conformational landscape of flexible molecules like peptides and amides. nih.govfu-berlin.de

For a molecule like this compound, MD simulations can provide insights into:

Conformational Preferences: By simulating the molecule in a solvent environment (e.g., water or a TFE/water mixture), MD can identify the most populated conformations and the flexibility of different parts of the molecule. nih.govnih.gov The presence of fluorine atoms can significantly alter the conformational preferences of a molecule. nih.govrsc.org

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a detailed analysis of solute-solvent interactions. Studies on related fluorinated compounds like 2,2,2-trifluoroethanol (B45653) (TFE) have shown that it can preferentially aggregate around peptides, influencing their secondary structure. nih.gov A new TFE model has been developed and validated for use in such simulations. uq.edu.au

Structural Dynamics: MD simulations can reveal the timescale and nature of conformational changes, such as the rotation around single bonds or the interconversion between different folded states. researchgate.net This is crucial for understanding how the molecule interacts with its environment or a biological target.

The development of accurate force fields, which are the empirical energy functions used in MD simulations, is critical for obtaining reliable results. usf.edu These force fields must accurately describe both the intramolecular interactions within the fluorinated butanamide and the intermolecular interactions with the solvent.

Computational Insights into Intramolecular Interactions Governing Stereochemistry

The stereochemistry of chiral fluorinated butanamides like this compound is governed by a complex interplay of intramolecular interactions. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these non-covalent interactions, which include steric hindrance, hydrogen bonding, and dipole-dipole interactions. The trifluoromethyl (CF3) group, in particular, plays a pivotal role in dictating the conformational preferences of the molecule.

The table below summarizes key computational parameters for representative conformers of a generic trifluoromethylated chiral amide, illustrating the impact of intramolecular interactions on molecular geometry. These values are based on typical findings in computational studies of similar molecules.

| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Anti-periplanar | ~180° | 0.00 | Steric repulsion minimized |

| Syn-periplanar | ~0° | 2.5 - 4.0 | Steric clash between CF3 and amide group |

| Gauche | ~±60° | 0.5 - 1.5 | Balance of steric and electrostatic interactions |

This table is illustrative and compiled from general findings in the literature on related compounds.

Influence of Fluorine on Reaction Mechanisms and Stereochemical Outcomes

The presence of fluorine, particularly the trifluoromethyl group, exerts a profound influence on the reaction mechanisms and stereochemical outcomes in the synthesis and transformations of chiral butanamides. The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of adjacent atoms, influencing the reactivity of functional groups. pharmacy180.com

In reactions involving the carbonyl group of this compound, the CF3 group enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity can affect the rates and equilibria of nucleophilic additions to the carbonyl. Furthermore, the steric bulk of the CF3 group can direct the approach of incoming reagents, leading to high diastereoselectivity in reactions at the carbonyl or adjacent positions. windows.net

Computational studies on related systems have shown that the CF3 group can stabilize or destabilize transition states, thereby influencing reaction pathways. researchgate.net For instance, in reactions proceeding through charged intermediates, the CF3 group can have a significant stabilizing or destabilizing effect depending on the nature of the charge. pharmacy180.com This modulation of transition state energies is a key factor in controlling the stereochemical course of a reaction. The table below presents hypothetical transition state energy differences for a nucleophilic addition to a chiral ketone, illustrating the directing effect of a CF3 group compared to a methyl group.

| Substrate | Transition State | Relative Energy (kcal/mol) | Stereochemical Outcome |

| CF3-ketone | Re-face attack | 0.0 | Major diastereomer |

| Si-face attack | 3.5 | Minor diastereomer | |

| CH3-ketone | Re-face attack | 0.0 | Major diastereomer |

| Si-face attack | 1.2 | Minor diastereomer |

This table is a hypothetical representation based on general principles of steric and electronic effects of the CF3 group.

Studies on Enantiomerization Processes in Chiral Fluorinated Compounds

The configurational stability of chiral centers is a critical aspect of stereochemistry, and studies on enantiomerization processes provide insights into the barriers to racemization. For a chiral compound like this compound, enantiomerization would involve the inversion of the stereocenter at the C2 position. This process typically requires the breaking and reforming of a bond or proceeding through a planar transition state.

For chiral carbonyl compounds, racemization can occur via enolization, where the chiral alpha-carbon becomes planar in the enol or enolate intermediate. youtube.comyoutube.com The presence of the electron-withdrawing CF3 group in this compound can influence the acidity of the alpha-proton. However, in this specific case, the chiral center is a quaternary carbon with a methyl group, lacking an alpha-proton, making enolization-based racemization unlikely under typical conditions.

Therefore, enantiomerization would likely proceed through a higher energy pathway, possibly involving carbanion formation or other mechanisms under more forcing conditions. The high strength of the C-C and C-F bonds suggests a significant energy barrier to racemization.

| Compound Type | Racemization Mechanism | Calculated Barrier (kcal/mol) |

| Chiral ketone with α-H | Enolization | 15 - 25 |

| Atropisomeric biaryls | Bond rotation | 20 - 35 |

| Chiral center with CF3 group (estimated) | C-C bond cleavage/reformation | > 50 |

This table contains estimated values based on general chemical principles and data from analogous systems.

Applications of 2r 4,4,4 Trifluoro 2 Methylbutanamide and Its Derivatives in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthons

Chiral building blocks are essential for the asymmetric synthesis of complex target molecules, allowing for the construction of specific stereoisomers. google.comtdx.catgoogleapis.combiosynth.com (2R)-4,4,4-trifluoro-2-methylbutanamide and its derivatives serve as versatile chiral synthons, providing access to a range of more complex fluorinated molecules.

Precursors for Enantioenriched Fluorinated Amines, Amino Acids, and Alcohols

The this compound structure is a valuable precursor for the synthesis of various enantioenriched fluorinated compounds. The trifluoromethyl group can significantly impact the biological activity and metabolic stability of molecules, making these derivatives attractive for various applications.

One notable application is the preparation of (2R)-methyl-4,4,4-trifluorobutylamine. A patented process describes the acylation of an optically active amine with 2-methyl-4,4,4-trifluorobutanoic acid (the carboxylic acid corresponding to the target amide) or a reactive derivative thereof. This reaction forms a diastereomeric mixture of butyramides, which can then be separated. The desired (R)-diastereomeric butyramide (B146194) is subsequently converted into (2R)-methyl-4,4,4-trifluorobutylamine or its acid addition salt. This amine has been utilized as a key intermediate in the synthesis of leukotriene antagonists, which are valuable in the treatment of conditions like asthma and allergic rhinitis.

While direct examples of the conversion of this compound to the corresponding amino acid are not prevalent in the literature, the synthesis of related fluorinated amino acids is well-documented. For instance, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine (B10760876) in drug design. A scalable synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been developed using a recyclable chiral auxiliary. This method involves the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with 3,3,3-trifluoro-1-iodopropane. Similarly, an efficient enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been achieved, highlighting the importance of such fluorinated amino acid synthons.

The reduction of the amide or carboxylic acid functionality of (2R)-4,4,4-trifluoro-2-methylbutanoic acid derivatives can, in principle, provide access to the corresponding enantioenriched fluorinated alcohols. The synthesis of related chiral fluorinated alcohols, such as (R)-(+)-2-methylbutan-1-ol, has been accomplished through chemoenzymatic methods, demonstrating the feasibility of obtaining such chiral synthons for further synthetic elaborations. googleapis.com

A summary of the synthetic transformations starting from the (2R)-4,4,4-trifluoro-2-methylbutanoic acid core is presented below:

| Starting Material | Transformation | Product | Application of Product |

| (2R)-4,4,4-trifluoro-2-methylbutanoic acid | Amide coupling with chiral amine, separation of diastereomers, and conversion | (2R)-methyl-4,4,4-trifluorobutylamine | Intermediate for leukotriene antagonists |

| Related fluorinated precursors | Asymmetric synthesis | Enantioenriched fluorinated amino acids (e.g., 2-amino-4,4,4-trifluorobutanoic acid) | Bioisosteres in drug design |

| Related fluorinated precursors | Reduction | Enantioenriched fluorinated alcohols | Chiral synthons |

Incorporation into Peptidic and Oligopeptidic Structures via Racemization-Free Conditions

The incorporation of unnatural amino acids, particularly those containing fluorine, into peptides is a powerful strategy for modulating their structure, stability, and biological activity. A critical challenge in peptide synthesis is the prevention of racemization at the chiral center of the amino acid during the coupling reaction. This is especially pertinent for sterically hindered or electronically modified amino acids.

While specific examples detailing the incorporation of this compound-derived amino acids into peptides are not extensively reported, the development of racemization-free coupling methods is a highly active area of research. Various strategies have been developed to minimize or eliminate racemization during peptide bond formation. These include the use of specific coupling reagents and additives that suppress the formation of oxazolone (B7731731) intermediates, which are prone to racemization. For instance, the use of coupling reagents like tetrafluorophthalonitrile (B154472) (TFPN) has been shown to facilitate amide and peptide bond formation in excellent yield without racemization, even with sterically hindered amino acids. Other methods involve the use of novel protecting groups, such as the 2-nitrobenzenesulfonyl (Ns) group, which can prevent racemization by promoting the formation of a sulfonamide anion, thereby suppressing the problematic α-deprotonation.

The development of such robust, racemization-free coupling protocols is crucial for the successful incorporation of chiral building blocks like those derived from this compound into peptidic structures, paving the way for the creation of novel fluorinated peptidomimetics with enhanced properties.

Scaffold for the Development of Novel Chemical Methodologies

The unique structural and electronic properties of this compound and its derivatives make them not only valuable building blocks but also potential scaffolds for the development of new synthetic methodologies. The presence of the trifluoromethyl group can influence the reactivity and selectivity of nearby functional groups, enabling novel chemical transformations.

Although specific methodologies explicitly developed around this particular scaffold are not widely documented, the broader class of fluorinated chiral compounds is increasingly being used to explore new synthetic frontiers. For example, the stereoselective construction of fluorinated quaternary carbon centers is a significant challenge in organic synthesis. Chiral fluorinated compounds serve as key substrates in the development of asymmetric catalytic reactions to address this challenge, including alkylation, arylation, and Mannich reactions.

The development of cycloaddition reactions using furan-fused cyclobutanones as C4 synthons demonstrates how unique molecular scaffolds can be leveraged to construct diverse heterocyclic structures. Similarly, the distinct reactivity conferred by the trifluoromethyl group in this compound could potentially be harnessed to develop novel cycloaddition, rearrangement, or other bond-forming reactions. Further research in this area could lead to the discovery of new synthetic methods with broad applications.

Design and Synthesis of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems, enabling the investigation of protein function, metabolic pathways, and disease mechanisms. The incorporation of fluorine, particularly a trifluoromethyl group, into a chemical probe can be highly advantageous. The ¹⁹F nucleus is an excellent NMR probe due to its high natural abundance and sensitivity, allowing for clear detection in complex biological milieu.

While there are no specific reports on the use of this compound in the design of chemical probes, its structural features make it an attractive candidate for such applications. The chiral center and the trifluoromethyl group could be used to design probes with high specificity and reporting capabilities. For instance, the synthesis of a library of fluorinated isothiocyanate (F-ITC) chemical probes, where a trifluoromethyl group serves as the reporter, highlights the utility of this approach for investigating metabolism using ¹⁹F-NMR.

The development of small-molecule libraries for high-throughput screening often relies on the synthesis of structurally diverse compounds. The modular nature of the synthesis of amides from (2R)-4,4,4-trifluoro-2-methylbutanoic acid, as demonstrated in the synthesis of pesticidal compounds, could be adapted to generate libraries of potential chemical probes for various biological targets.

Investigating the Influence of Fluorine on Molecular Properties relevant to Synthetic Transformations

The introduction of fluorine into organic molecules can have a profound impact on their physical and chemical properties, which in turn can be leveraged for synthetic advantage. The high electronegativity and steric demand of the trifluoromethyl group can influence molecular conformation, stability, and reactivity.

Modulation of Molecular Conformation and Stability for Synthetic Advantage

The trifluoromethyl group is known to exert significant conformational effects on adjacent parts of a molecule. This can be exploited to control the stereochemical outcome of synthetic transformations. The gauche effect, where a vicinal arrangement of electronegative substituents is favored, and other stereoelectronic interactions involving the C-F bond can lead to a preference for specific rotamers or diastereomeric transition states.

The ability of the trifluoromethyl group to act as a bioisostere for other chemical groups, such as an amide, further underscores its influence on molecular conformation. The F₃C-C-N bond angle is approximately 120°, similar to that of a carbonyl in an amide, and the C-F dipole is comparable to the dipole of the oxygen lone pairs in an amide carbonyl. These properties can be used to design molecules with specific three-dimensional structures and to control the approach of reagents in stereoselective reactions. The practical asymmetric synthesis of 4,4,4-trifluoro-3-hydroxybutyrate derivatives, which relies on crystallization-induced diastereomer resolution, showcases how the properties of trifluoromethylated compounds can be exploited for synthetic advantage.

Impact on Reactivity and Selectivity of Chemical Transformations

The incorporation of the trifluoromethyl (CF₃) group and a chiral center, as seen in this compound and its derivatives, profoundly influences the reactivity and selectivity of chemical transformations. The strong electron-withdrawing nature of the CF₃ group, combined with the steric and electronic effects of the chiral amide moiety, provides a powerful tool for controlling the stereochemical outcome of reactions. These features are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The trifluoromethyl group can significantly alter the electronic properties of a molecule, impacting the acidity of nearby protons and the polarity of adjacent bonds. nih.govnih.gov This electronic influence is crucial in directing the approach of reagents and stabilizing transition states, thereby enhancing reaction rates and selectivity. In the context of chiral amides, these electronic effects work in concert with the steric hindrance imposed by the chiral auxiliary to create a highly biased environment for chemical reactions.

Detailed Research Findings

Research into chiral trifluoromethylated compounds has demonstrated their utility as versatile building blocks and intermediates in the synthesis of complex, biologically active molecules. nih.govchemrxiv.org While direct studies on this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles governing its potential impact can be inferred from studies on analogous structures, such as chiral trifluoromethylated enamides and hydroxamic acid derivatives.

For instance, in the synthesis of γ-chiral, trifluoromethylated enamides, the choice of reaction conditions, particularly the base, has a dramatic effect on the yield and stereoselectivity. This highlights the delicate interplay of factors required to achieve high levels of asymmetric induction. chemrxiv.org The optimization of such a reaction is detailed in the table below, showcasing how systematic variation of reagents can lead to a highly efficient and selective transformation.

| Entry | Base (equiv.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Et₃N (2.0) | 2.0 | 83 |

| 2 | Et₃N (2.8) | 2.0 | 46 |

| 3 | DMAP (1.0) | 2.0 | 31 |

| 4 | TBD (1.0) | 2.0 | 30 |

| 5 | DABCO (1.0) | 2.0 | >95 |

| 6 | DABCO (0.5) | 2.0 | 64 |

The data clearly indicates that DABCO as a base provides a significantly higher yield compared to other organic bases like triethylamine (B128534) (Et₃N), 4-dimethylaminopyridine (B28879) (DMAP), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under the tested conditions. chemrxiv.org This demonstrates the sensitivity of the reaction's efficiency to the nature of the base, which plays a critical role in the isomerization and subsequent acylation steps.

Furthermore, derivatives such as (E)-β-trifluoromethyl (CF₃) α,β-unsaturated hydroxamic acids have been employed as Michael acceptors in organocatalytic asymmetric Michael addition reactions. These reactions have been shown to proceed with high enantioselectivities, producing hydroxamic acid derivatives with a chiral CF₃-substituted stereocenter. figshare.com This serves as a prime example of how the trifluoromethyl group, in conjunction with a chiral framework, can effectively control the stereochemical course of a carbon-carbon bond-forming reaction.

The successful application of related chiral trifluoromethylated structures in asymmetric synthesis underscores the potential of this compound and its derivatives to act as valuable tools in advanced organic synthesis. The combination of the robust trifluoromethyl group and the stereodirecting influence of the chiral amide moiety can be expected to provide high levels of control over reactivity and selectivity in a variety of chemical transformations.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Enantioselective Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will likely prioritize the development of synthetic routes to (2R)-4,4,4-trifluoro-2-methylbutanamide that are not only enantioselective but also sustainable and atom-economical. Current methods for amide synthesis often involve hazardous reagents and generate significant waste. researchgate.net A shift towards greener alternatives is essential.

One promising avenue is the adoption of biocatalytic methods. The use of enzymes, such as engineered amide bond synthetases (ABS), could offer a highly selective and environmentally benign route to the target compound. rsc.org Ancestral ABS enzymes have shown increased thermostability and complementary specificities, which could be harnessed for the coupling of a suitable trifluorinated carboxylic acid or its ester with an appropriate amine source. rsc.org Another green approach involves solvent-free synthesis, potentially using catalysts like boric acid to facilitate the reaction between a carboxylic acid and an amine source, thereby minimizing solvent waste and simplifying purification. researchgate.net

The concept of atom economy will drive the exploration of addition reactions where all or most of the atoms of the reactants are incorporated into the final product. Strategies that avoid the use of stoichiometric activating agents and protecting groups, which are common in traditional peptide coupling, will be a primary focus.

Exploration of Novel Catalytic Systems for Fluorinated Amide Synthesis

The synthesis of fluorinated amides, including N-trifluoromethyl amides, has been advanced by the discovery of novel catalytic systems. nih.govdntb.gov.ua Future work on this compound will benefit from exploring these cutting-edge catalytic platforms to achieve higher efficiency, selectivity, and functional group tolerance.

Photoredox catalysis has emerged as a powerful tool for forming challenging bonds under mild conditions. nih.gov A potential strategy could involve the photocatalytic generation of a trifluoromethylamidyl radical, which could then be used in a modular fashion to construct the target amide. nih.gov Transition-metal catalysis also offers a rich field for exploration. For instance, catalysts based on rhodium or palladium have been effective in the enantioselective synthesis of related α-trifluoromethyl amines and could be adapted for amide synthesis. nih.goveurekalert.org Furthermore, silver-catalyzed reactions have shown considerable potential in fluorination and trifluoromethylation, such as the desulfurization-fluorination of isothiocyanates to generate N-trifluoromethyl amides from carboxylic acids. researchgate.net

Biocatalysis, specifically using engineered enzymes, presents a highly enantioselective approach. Heme-containing enzymes have been used for N-H bond insertion to create α-trifluoromethyl amines with high enantiomeric ratios, a strategy that could be adapted for amide synthesis. nih.gov

Table 1: Emerging Catalytic Systems for Fluorinated Amide Synthesis

| Catalytic System | Catalyst Type | Potential Advantages for this compound Synthesis |

|---|---|---|

| Photoredox Catalysis | Organic Dyes, Iridium or Ruthenium Complexes | Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates. nih.gov |

| Transition-Metal Catalysis | Palladium, Rhodium, Silver Complexes | High efficiency and selectivity, potential for asymmetric induction, diverse reaction pathways (e.g., cross-coupling). nih.govresearchgate.net |

| Biocatalysis | Engineered Enzymes (e.g., Amide Bond Synthetases, Heme Proteins) | Exceptional enantioselectivity, sustainable (water as solvent), mild conditions, high specificity. rsc.orgnih.gov |

| Organocatalysis | Chiral Phosphoric Acids, Aminocatalysts | Metal-free, enantioselective, relatively low toxicity and cost. nih.gov |

Advanced Multi-Scale Mechanistic Investigations Combining Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future research should employ a synergistic approach that combines advanced experimental techniques with high-level computational modeling to unravel the intricate mechanistic details of the formation of this compound.

Experimentally, techniques like in-situ reaction monitoring using Nuclear Magnetic Resonance (NMR) or tandem μ-reactor-gas chromatography/mass spectrometry (GC/MS) can provide real-time data on reaction intermediates and kinetics. acs.orgnih.gov These methods can help identify transient species, such as the iminoyl fluorides proposed in some fluorinated amide syntheses. acs.org

Computationally, Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of enantioselective transformations. nih.gov Such models can elucidate the role of the catalyst, the substrate, and the solvent in determining the reaction's efficiency and selectivity. For example, computational studies can help understand the non-covalent interactions within an enzyme's active site that govern the stereoselectivity in biocatalytic routes. nih.gov This combined approach will accelerate the rational design of improved catalytic systems for synthesizing the target compound.

Expanding the Scope of Derivatization and Functionalization Strategies

The value of this compound as a building block can be significantly enhanced by developing a broad portfolio of derivatization and functionalization reactions. These transformations would allow for the incorporation of this chiral fluorinated motif into a wide range of more complex molecules.

Future research should focus on selective transformations of the amide moiety itself or other parts of the molecule. For example, one-pot trifluoromethylative functionalization reactions, which have been used to convert amides into trifluoromethylated bis(indolyl)arylmethanes, could be explored. acs.org The amide could also be reduced to the corresponding amine, which can then undergo further reactions. nih.gov Another approach is the transformation of related structures, like thioamides, into heterocyclic systems such as benzothiazoles. acs.orgnih.gov

The development of methods for the direct functionalization of the carbon backbone, while preserving the stereocenter and the trifluoromethyl group, would also be highly valuable. This could involve late-stage C-H activation or other selective bond-forming reactions.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents / Conditions | Potential Product Class |

|---|---|---|

| Amide Reduction | LiAlH₄ or other reducing agents | Chiral trifluoromethylated amines. nih.gov |

| Nucleophilic Addition to Amide-Derived Iminium Ions | Indoles, Phenols / Tf₂O, TMSCF₃ | α-Trifluoromethylated multi-aryl methanes. acs.org |

| Conversion to Thioamide and Cyclization | Lawesson's reagent, then oxidative cyclization | Chiral trifluoromethylated thiazoles or other heterocycles. acs.orgnih.gov |

| Gas-Phase Derivatization | N-methyl-bis-trifluoroacetamide (MBTFA) | Trifluoroacetylated derivatives for analytical purposes. nih.gov |

| Protecting Group Installation on Amine (Post-Reduction) | Cbz-Cl, Fmoc-OSu | Protected chiral amines for further peptide-like synthesis. acs.org |

Design of Fluorinated Amides for Probing Complex Chemical and Biological Systems (excluding clinical applications)

The unique properties of the trifluoromethyl group—such as its high electronegativity, metabolic stability, and potential to act as a hydrogen bond acceptor—make it an excellent component for molecular probes. nih.govacs.org Future research can focus on designing derivatives of this compound to serve as sophisticated tools for investigating complex chemical and biological systems, outside of clinical applications.

One area of interest is the development of fluorogenic probes. By incorporating a fluorophore and a quencher into a derivative of the target amide, it may be possible to design sensors that "turn on" their fluorescence in response to a specific analyte or enzymatic activity. nih.gov For instance, a probe could be designed where the amide bond is a substrate for a particular protease; cleavage of the bond would separate the fluorophore from the quencher, resulting in a measurable signal.

The trifluoromethyl group itself can be used as a sensitive ¹⁹F NMR reporter tag. Attaching the this compound moiety to a ligand could allow for the study of its binding to a target protein by ¹⁹F NMR, providing insights into binding affinity and conformational changes in a complex biological milieu. rsc.org These molecular probes can offer high selectivity and provide multi-signal outputs (e.g., fluorescence and paramagnetic signals), making them powerful tools for fundamental research in chemical biology. nih.govresearchgate.net

Q & A

Q. How can the pharmacokinetic properties of this compound be profiled preclinically?

- Methodology :

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .

- Membrane permeability : Use Caco-2 cell assays or PAMPA. The CF3 group may enhance lipophilicity but reduce solubility, requiring formulation studies .

- In vivo PK : Radiolabel the compound (e.g., 14C) for tissue distribution studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.